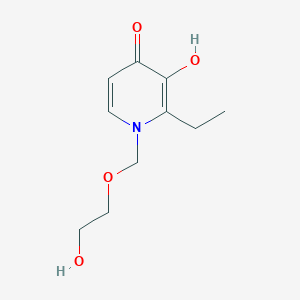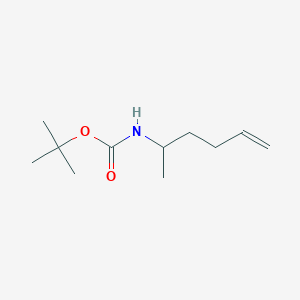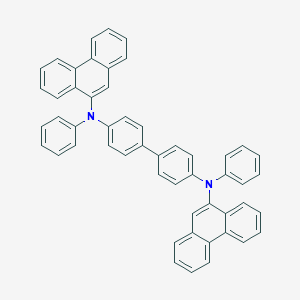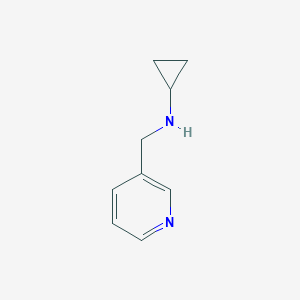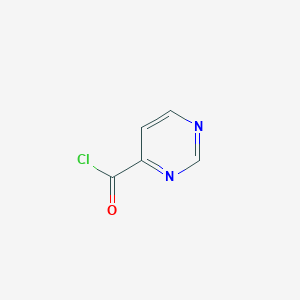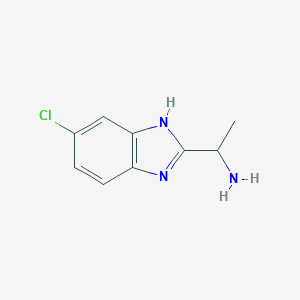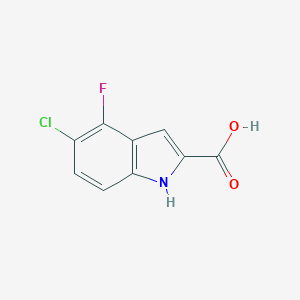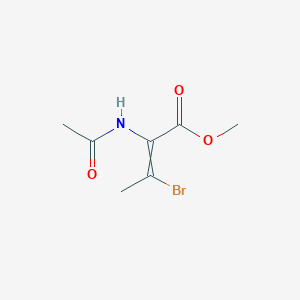
Methyl 2-acetamido-3-bromobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-3-bromobut-2-enoate is an organic compound with the molecular formula C7H10BrNO3 It is characterized by the presence of a bromine atom, an acetamido group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-bromobut-2-enoate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 2-acetamido-3-bromobut-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-bromobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 2-acetamido-3-hydroxybut-2-enoate or other substituted derivatives.
Reduction: Formation of 2-acetamido-3-bromobutan-2-ol or corresponding amines.
Oxidation: Formation of 2-acetamido-3-bromobutanoic acid or other oxidized products.
Scientific Research Applications
Methyl 2-acetamido-3-bromobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-bromobut-2-enoate involves its interaction with specific molecular targets and pathways. The bromine atom and acetamido group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-3-chlorobut-2-enoate: Similar structure with a chlorine atom instead of bromine.
Methyl 2-acetamido-3-fluorobut-2-enoate: Similar structure with a fluorine atom instead of bromine.
Methyl 2-acetamido-3-iodobut-2-enoate: Similar structure with an iodine atom instead of bromine.
Uniqueness
Methyl 2-acetamido-3-bromobut-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions.
Properties
CAS No. |
188656-16-8 |
|---|---|
Molecular Formula |
C7H10BrNO3 |
Molecular Weight |
236.06 g/mol |
IUPAC Name |
methyl (Z)-2-acetamido-3-bromobut-2-enoate |
InChI |
InChI=1S/C7H10BrNO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10)/b6-4- |
InChI Key |
KMDNFRLAPPLLQU-XQRVVYSFSA-N |
SMILES |
CC(=C(C(=O)OC)NC(=O)C)Br |
Isomeric SMILES |
C/C(=C(\C(=O)OC)/NC(=O)C)/Br |
Canonical SMILES |
CC(=C(C(=O)OC)NC(=O)C)Br |
Synonyms |
METHYL-(2Z)-2-ACETYLAMINO-3-BROMO-2-BUTENOATE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


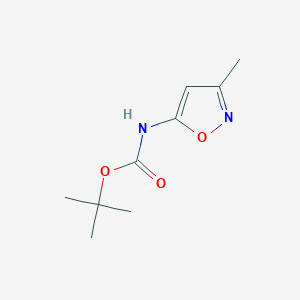
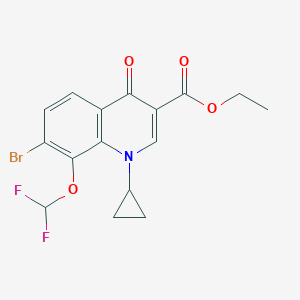
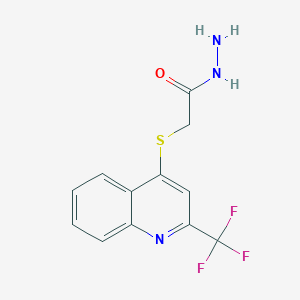
![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)

